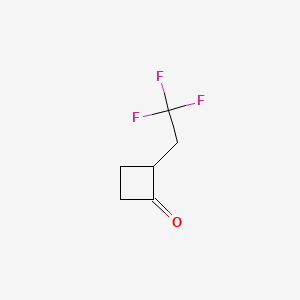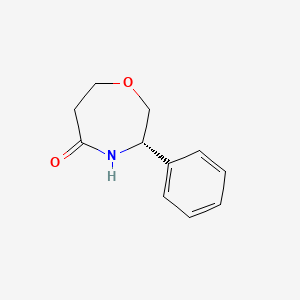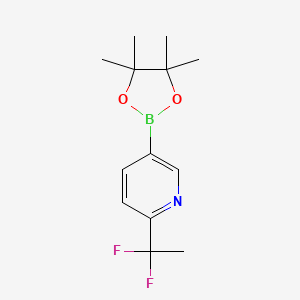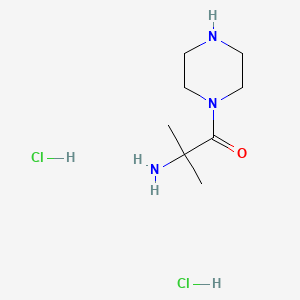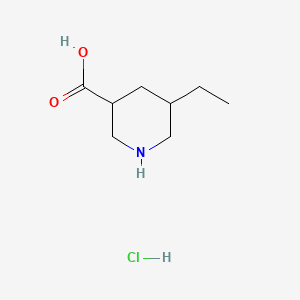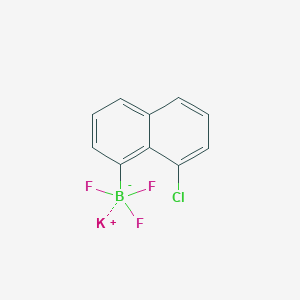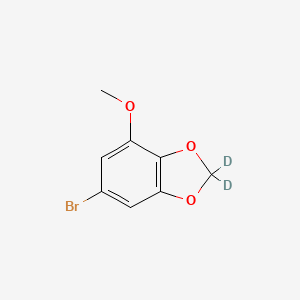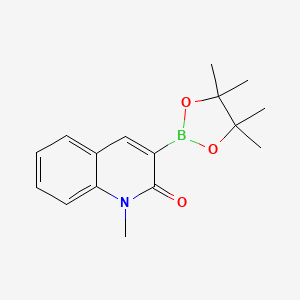![molecular formula C2H4NNaO4S2 B13460394 Sodium [(carbamoylmethyl)sulfanyl]sulfonate CAS No. 18877-99-1](/img/structure/B13460394.png)
Sodium [(carbamoylmethyl)sulfanyl]sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium [(carbamoylmethyl)sulfanyl]sulfonate is an organosulfur compound that features a sulfonate group, a carbamoyl group, and a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium [(carbamoylmethyl)sulfanyl]sulfonate typically involves the reaction of a sulfonyl chloride with a thiol, followed by the introduction of a carbamoyl group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and the use of catalysts to enhance the reaction efficiency. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Thiols, sulfides.
Substitution: Various substituted sulfonates.
Applications De Recherche Scientifique
Sodium [(carbamoylmethyl)sulfanyl]sulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium [(carbamoylmethyl)sulfanyl]sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The sulfonate group plays a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Sodium sulfinate: Another organosulfur compound with similar reactivity.
Sodium sulfonate: Shares the sulfonate group but lacks the carbamoyl and sulfanyl linkages.
Sodium thiolate: Contains a thiol group instead of a sulfonate group.
Uniqueness: Sodium [(carbamoylmethyl)sulfanyl]sulfonate is unique due to the presence of both a carbamoyl group and a sulfanyl linkage, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
18877-99-1 |
|---|---|
Formule moléculaire |
C2H4NNaO4S2 |
Poids moléculaire |
193.18 g/mol |
Nom IUPAC |
sodium;1-amino-1-oxo-2-sulfonatosulfanylethane |
InChI |
InChI=1S/C2H5NO4S2.Na/c3-2(4)1-8-9(5,6)7;/h1H2,(H2,3,4)(H,5,6,7);/q;+1/p-1 |
Clé InChI |
ABRIVPKAJVYPPK-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)N)SS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



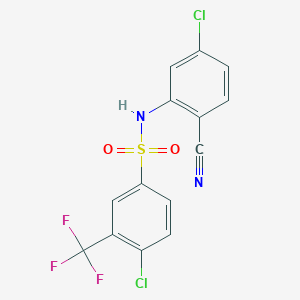
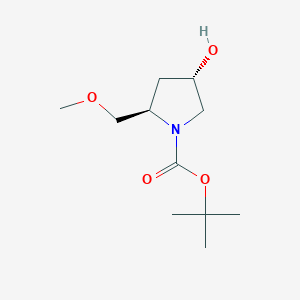
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
